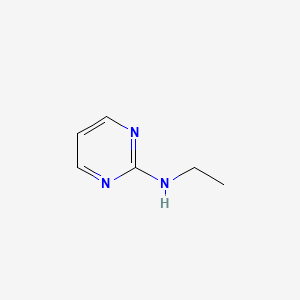

N-ethylpyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-6-8-4-3-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFWLGYCUXWLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507087 | |

| Record name | N-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-70-2 | |

| Record name | N-Ethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66131-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Ethylpyrimidin 2 Amine

Direct Synthesis Approaches to N-ethylpyrimidin-2-amine and its Analogs

Direct synthesis methods offer an efficient way to obtain this compound by modifying a pyrimidine (B1678525) precursor. These approaches are often favored for their straightforwardness and the ready availability of starting materials.

Amination Reactions of Halogenated Pyrimidine Precursors

A primary and widely utilized method for the synthesis of this compound and its analogs is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine, typically 2-chloropyrimidine (B141910). nih.gov This reaction involves the displacement of the halide by ethylamine (B1201723). The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

The reaction is generally carried out by treating 2-chloropyrimidine with ethylamine in a suitable solvent. The presence of a base, such as triethylamine, is often employed to neutralize the hydrogen chloride generated during the reaction. nih.gov The general scheme for this reaction is as follows:

Scheme 1: General reaction for the amination of 2-chloropyrimidine.

Detailed research has demonstrated the feasibility of this method under various conditions, including solvent-free and microwave-assisted protocols, which can lead to higher yields and shorter reaction times. nih.gov

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2-amino-4,6-dichloropyrimidine (B145751) | Substituted amines, triethylamine | 80–90 °C, solvent-free | 2-amino-4-(substituted-amino)-6-chloropyrimidines | High | nih.gov |

| 2-chloropyrimidine | Various amines | Not specified | N-substituted pyrimidin-2-amines | Not specified | researchgate.net |

Condensation Reactions with Aminoazetidine Moieties

The synthesis of N-substituted pyrimidin-2-amines through the condensation of aminoazetidine moieties represents a less conventional approach. While direct literature examples for the synthesis of this compound using this specific method are not prevalent, the chemical principles of pyrimidine synthesis allow for a theoretical pathway. This would likely involve the reaction of an azetidine-containing guanidine (B92328) equivalent with a 1,3-dicarbonyl compound or its synthetic equivalent.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is of interest in medicinal chemistry due to its unique conformational properties. researchgate.net A plausible, albeit not widely documented, synthetic route could involve the following steps:

Formation of an Azetidinyl Guanidine: Reaction of aminoazetidine with a cyanamide (B42294) or a similar reagent to form an N-azetidinylguanidine.

Cyclocondensation: Condensation of the azetidinyl guanidine with a 1,3-dicarbonyl compound, such as malondialdehyde or a derivative, to form the pyrimidine ring.

This hypothetical pathway would result in an N-azetidinylpyrimidin-2-amine, which could then potentially be converted to this compound through ring-opening of the azetidine moiety, although this would likely be a multi-step and complex process. The synthesis of azetidine-containing purine (B94841) analogs has been reported, suggesting the possibility of incorporating this strained ring into heterocyclic structures. mdpi.com

Pyrimidine Ring Construction and Derivatization

Building the pyrimidine ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents at different positions.

Synthesis from Pyrimidin-4(3H)-one Derivatives

Pyrimidin-4(3H)-ones are valuable intermediates in the synthesis of functionalized pyrimidines. These can be synthesized through the condensation of β-ketoesters with amidines. nih.gov The resulting pyrimidinone can then be chemically modified to introduce an amino group at the 2-position.

A typical sequence involves:

Chlorination: The pyrimidin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield a 4-chloropyrimidine (B154816) derivative.

Amination: The 4-chloropyrimidine is then subjected to nucleophilic substitution with an amine. If the starting pyrimidinone already contains a 2-amino group, this method can be used to synthesize more complex analogs.

While this method is more commonly used for the synthesis of 4-substituted pyrimidines, it highlights the versatility of the pyrimidinone core in accessing a range of derivatives. nih.gov

Modified Condensation with Guanidine and Diesters

The Pinner synthesis is a classic method for the construction of the pyrimidine ring, involving the condensation of a 1,3-dicarbonyl compound with guanidine or a substituted guanidine. google.com To synthesize this compound, N-ethylguanidine would be the required N-C-N fragment.

The general reaction proceeds by reacting N-ethylguanidine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a malonic ester derivative, typically under basic or acidic conditions.

Scheme 2: General Pinner synthesis for N-substituted 2-aminopyrimidines.

Variations of this method include the use of α,β-unsaturated ketones (chalcones) which react with guanidine derivatives to form dihydropyrimidines that can be subsequently oxidized to the aromatic pyrimidine. mdpi.com The synthesis of various N-arylpyrimidin-2-amines has been achieved through the condensation of substituted guanidines with enones. mdpi.com

| C-C-C Precursor | N-C-N Precursor | Conditions | Product | Yield | Reference |

| Enones | Substituted guanidines | Reflux in ethanol (B145695) with NaOEt | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 73% | mdpi.com |

| 1,3-Dicarbonyl compounds | Amidines | Acid or base catalysis | Pyrimidine derivatives | Varies | google.com |

| Addition aldehyde oil | Guanidinium nitrate | 80-90 °C, pressure | 2-Aminopyrimidine (B69317) | High |

Functionalized Pyrimidine Synthesis via Inverse Electron Demand Hetero-Diels-Alder Reactions

The inverse electron demand hetero-Diels-Alder (IEDDA) reaction is a powerful and more contemporary method for the synthesis of highly functionalized heterocyclic compounds, including pyrimidines. This reaction involves the [4+2] cycloaddition of an electron-poor diene (in this case, a 1,2,4-triazine (B1199460) or a similar heterocycle) with an electron-rich dienophile.

For the synthesis of this compound, a suitable dienophile would be an N-ethyl-substituted enamine or a similar electron-rich species. The reaction with a 1,2,4-triazine would proceed via a cycloaddition followed by a retro-Diels-Alder reaction, typically with the extrusion of a stable molecule like dinitrogen, to yield the aromatic pyrimidine ring.

This methodology offers a high degree of regioselectivity and allows for the introduction of a wide range of functional groups. The reaction can often be performed under mild conditions and provides access to complex pyrimidine structures that might be difficult to obtain through classical condensation methods.

| Diene | Dienophile | Conditions | Product | Reference |

| 1,2,4-Triazines | Enamines | Thermal or Lewis acid catalysis | Functionalized Pyrimidines | General Method |

| 1,2,4,5-Tetrazines | Alkenes/Alkynes | Typically mild | Pyridazines, which can be precursors to other heterocycles | General Method |

Post-Synthetic Modifications on the this compound Scaffold

The this compound molecule possesses several sites susceptible to chemical modification, including the pyrimidine ring nitrogens, the exocyclic amine, and the alpha-carbon of the ethyl group. These sites allow for a range of transformations.

Oxidation Reactions

The oxidation of N-substituted amines and nitrogen-containing heteroaromatics is a fundamental transformation. For this compound, oxidation can potentially occur at the pyrimidine ring nitrogen or the exocyclic amino group.

N-Oxidation of the Pyrimidine Ring : The nitrogen atoms within the pyrimidine ring can be oxidized to form N-oxides. This transformation is a common metabolic process often catalyzed by enzymes like cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO). nih.gov Non-enzymatic methods have been developed that can selectively oxidize heteroaromatic nitrogens even in the presence of more nucleophilic aliphatic amines by using an in-situ protonation strategy with an iminium salt organocatalyst. nih.gov This suggests that under specific catalytic conditions, one of the ring nitrogens in this compound could be selectively oxidized.

Oxidation of the Ethylamino Side Chain : The exocyclic N-ethylamino group is also a target for oxidation. Oxoammonium-catalyzed oxidation, for instance, has been shown to convert N-substituted amines into their corresponding amides via a hydride transfer mechanism. chemrxiv.org Applying this to this compound could potentially oxidize the methylene (B1212753) group (α-carbon) of the ethyl substituent to a carbonyl, yielding N-acetyl-N-pyrimidin-2-yl-amine. Additionally, strong oxidants have been used to convert aryl amines into nitroarenes, though this typically requires an aromatic amine as the starting material. mdpi.com

Reduction Reactions

The this compound scaffold is generally stable towards common reducing agents. The aromatic pyrimidine ring is electron-deficient but requires harsh conditions for reduction.

Ring Reduction : Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Rh) can reduce aromatic heterocyclic systems, but this typically necessitates high pressures and temperatures. Under such forcing conditions, the pyrimidine ring could be partially or fully saturated.

Side Chain Stability : The N-ethylamino group is resistant to reduction. In synthetic chemistry, amines are often produced via the reduction of other functional groups such as nitro compounds, nitriles, or amides using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com The amine functionality itself, however, is not typically reduced further.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving the this compound scaffold can occur either at the pyrimidine ring, if appropriately substituted with a leaving group, or at the exocyclic nitrogen atom.

Substitution on the Pyrimidine Ring (SₙAr) : While this compound itself lacks a leaving group for a standard nucleophilic aromatic substitution (SₙAr), its derivatives, such as 4-chloro-N-ethylpyrimidin-2-amine, would be susceptible. Studies on 2,4-dichloropyrimidines show that they readily undergo SₙAr reactions with amines. nih.govnih.gov The regioselectivity of the substitution (at the C2 or C4 position) can be controlled by the nature of the nucleophile and substituents on the ring. nih.gov

Reactions at the Exocyclic Nitrogen : The exocyclic amine in this compound is nucleophilic and can react with various electrophiles. This is a common strategy for further functionalization. For example, N-alkylation or N-arylation can be achieved by reacting the amine with alkyl or aryl halides. The synthesis of N-(2,4-dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine has been achieved by reacting the parent aminopyrimidine with 2,4-dimethylbenzyl bromide. mdpi.com This demonstrates that the exocyclic amine can act as a nucleophile to displace a leaving group on an electrophilic partner.

Catalytic Synthesis Routes

Modern catalytic cross-coupling reactions provide powerful tools for the synthesis and derivatization of amino-heterocycles, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope.

Palladium-Catalyzed Aminations (Buchwald-Hartwig Coupling) for N-arylpyrimidin-2-amine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. wikipedia.orgacsgcipr.org This reaction is instrumental in synthesizing N-arylpyrimidin-2-amine derivatives by coupling a pyrimidine-containing compound with an amine, or vice versa. ccspublishing.org.cngriffith.edu.au A general approach involves reacting a 2-halo-pyrimidine with an aryl amine or, alternatively, reacting an N-aryl-2-aminopyrimidine with a halide.

Research has demonstrated the synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using Buchwald-Hartwig conditions. nih.govnih.gov In these syntheses, a substituted 2-aminopyrimidine is coupled with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction proceeds smoothly to give moderate to good yields of the desired N-arylated products. nih.gov

The table below illustrates the scope of the Buchwald-Hartwig amination for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which serves as a model for the potential derivatization of this compound.

| Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 1-bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 82 | nih.gov |

| 1-bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 31 | nih.gov |

| 1-bromo-4-chlorobenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 27 | nih.gov |

Copper-Catalyzed Cross-Coupling Reactions (Goldberg Reaction) for N-substituted Aminopyridines

The Goldberg reaction is a copper-catalyzed C-N cross-coupling reaction, representing an older but still relevant alternative to palladium-catalyzed methods. wikipedia.org It typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction. This methodology has been effectively used for the synthesis of N-substituted aminopyridines from 2-bromopyridine (B144113) and various amides or formamides. mdpi.com

While the original Goldberg reaction was stoichiometric in copper, modern variants use catalytic amounts of a copper source (e.g., CuI) in combination with a ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA). mdpi.com Recent developments have also described copper-promoted dehydrosulfurative C-N cross-coupling to generate 2-aryl(alkyl)aminopyrimidine derivatives, showcasing the utility of copper catalysis in pyrimidine chemistry. rsc.org The selective N-arylation of aminopyrimidines with arylboronic acids using copper(II) acetate (B1210297) has also been explored, yielding N-arylated products in moderate to good yields. researchgate.net

The following table presents examples of copper-catalyzed Goldberg reactions for the synthesis of 2-N-substituted aminopyridines, which are structural analogs of aminopyrimidines.

| Amide/Formamide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| N-Methylformamide | CuI (2 mol%) | 1,10-Phenanthroline (2 mol%) | K₂CO₃ | Dioxane | 97 | mdpi.com |

| N-Methylacetamide | CuI (2 mol%) | 1,10-Phenanthroline (2 mol%) | K₂CO₃ | Dioxane | 99 | mdpi.com |

| N-Phenylformamide | CuI (2 mol%) | 1,10-Phenanthroline (2 mol%) | K₂CO₃ | Dioxane | 98 | mdpi.com |

Transition Metal-Catalyzed Dehydrogenative Couplings of Alcohols and Amines

The synthesis of N-substituted pyrimidines, including this compound, can be achieved through transition metal-catalyzed dehydrogenative coupling, a process lauded for its atom economy and environmental sustainability. researchgate.netnsf.gov This methodology, often referred to as the "borrowing hydrogen" strategy, facilitates the N-alkylation of amines using alcohols as alkylating agents, with water and dihydrogen gas as the only byproducts. nsf.govnih.gov

The general mechanism involves several sequential steps catalyzed by a single transition metal complex. researchgate.netacs.orgnih.gov First, the catalyst facilitates the dehydrogenation of the alcohol (e.g., ethanol) to form an intermediate aldehyde (acetaldehyde). nsf.govrsc.org This reactive aldehyde then undergoes condensation with the amine (2-aminopyrimidine) to form an imine or enamine intermediate. In the final step, the metal-hydride species, which "borrowed" the hydrogen from the alcohol, reduces the imine C=N bond, thereby forming the N-alkylated product (this compound) and regenerating the active catalyst. nsf.gov

A variety of transition metals have been shown to be effective for this transformation. Homogeneous catalysts, often featuring ruthenium or iridium pincer complexes, are noted for their high efficiency. mdpi.com Heterogeneous catalysts, such as platinum nanoparticles supported on carbon (Pt/C), also demonstrate high activity and offer the advantages of easy separation and recyclability. researchgate.netshokubai.org For instance, a Pt/C catalyst has been successfully used for the one-pot synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines, demonstrating the versatility of this approach for constructing the pyrimidine core itself. researchgate.netacs.orgshokubai.org

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| PN5P-Ir-pincer complexes | Amidines and up to three alcohols | Alkyl or aryl pyrimidines | Regioselective, [3+1+1+1] synthesis | mdpi.com |

| Carbon-supported Pt nanoparticles (Pt/C) | Alcohols and amidines | 2,4,6-trisubstituted pyrimidines | Heterogeneous, reusable, high TON | researchgate.netshokubai.org |

| NNN-Fe complex | Guanidine and alcohols | 2-amino- or 2-alkyl-pyrimidines | Utilizes earth-abundant metal | researchgate.net |

| Ruthenium pincer complexes (e.g., PNP-Ru) | Alcohols and ammonia/amines | Primary amines, N-alkyl amines | Homogeneous, atom-economical | nih.gov |

Reaction Mechanisms of this compound Synthesis and Derivatization

SN2 Mechanisms in Alkylation and Cyclocondensation

The derivatization of a pre-formed 2-aminopyrimidine core to yield this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. mnstate.edutminehan.com In this mechanism, the exocyclic nitrogen atom of 2-aminopyrimidine acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide.

The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a halide ion). masterorganicchemistry.comlibretexts.org This "backside attack" leads to the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-halogen bond. libretexts.org The process occurs through a trigonal bipyramidal transition state, resulting in an inversion of stereochemical configuration if the electrophilic carbon is a chiral center. masterorganicchemistry.com

A significant challenge in the N-alkylation of amines is the potential for overalkylation. mnstate.edutminehan.comyoutube.com The product, this compound (a secondary amine), can itself act as a nucleophile and react with another molecule of the ethylating agent. This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. mnstate.eduyoutube.com To achieve selective mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the starting amine. mnstate.edu

In the context of pyrimidine synthesis, SN2-type mechanisms are also integral to cyclocondensation reactions. These reactions build the heterocyclic ring itself from acyclic precursors. For example, a common route involves the reaction of a 1,3-dielectrophile with a nucleophile containing the N-C-N fragment, such as guanidine. The formation of the pyrimidine ring involves intramolecular nucleophilic attack, where an amine nitrogen attacks an electrophilic carbon center to close the ring, a process that can be mechanistically described as an intramolecular SN2-type displacement.

Cascade Reaction Pathways in Pyrimidine Formation

The synthesis of the 2-aminopyrimidine core can be efficiently achieved through cascade reactions, also known as domino or tandem reactions. These processes involve multiple bond-forming events occurring sequentially in a single pot without the isolation of intermediates, offering high efficiency and procedural simplicity. nih.gov

A notable example is the metal-free synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones and guanidine hydrochloride. rsc.orgnih.gov A plausible mechanism for this cascade process begins with the substitution of the imidazole (B134444) group from the enaminone by guanidine. rsc.org This is followed by a thermally induced transformation of the resulting intermediate, which undergoes cyclization and subsequent dehydration/aromatization to yield the final 2-aminopyrimidine product. rsc.orgresearchgate.net

The sequence of events in a typical cascade for pyrimidine formation can be generalized as:

Initial Condensation/Addition: A nucleophile (like guanidine or another amidine) attacks an electrophilic precursor (such as a β-enaminone or a 1,3-dicarbonyl compound). mdpi.comrsc.org

Cyclization: An intramolecular nucleophilic attack occurs, where a nitrogen atom from the guanidine moiety attacks a carbonyl or equivalent electrophilic carbon to form the six-membered ring. nih.gov

Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of water (or another small molecule) to generate the stable, aromatic pyrimidine ring. researchgate.net

These cascade reactions are powerful tools in heterocyclic chemistry, allowing for the construction of complex molecular architectures from simple starting materials in a highly convergent manner. nih.govnih.gov

Role of Ligand Hemilability in Catalytic Processes

In transition metal-catalyzed reactions, such as the dehydrogenative couplings used to synthesize this compound, the design of the ligand coordinated to the metal center is critical for catalytic activity. Hemilabile ligands are particularly important in this context. researchgate.net These are chelating ligands that contain at least two different types of donor atoms—one that forms a strong, anchoring bond to the metal center and another that forms a weaker, labile bond. researchgate.net

The key feature of a hemilabile ligand is its ability to have one donor arm reversibly dissociate from the metal's coordination sphere. researchgate.net This dissociation opens up a vacant coordination site on the metal, which is essential for the catalytic cycle to proceed. The vacant site allows for the binding of substrates (e.g., an alcohol). After the substrate has been transformed, the labile donor can re-coordinate, stabilizing the complex and facilitating product release.

For example, in a ruthenium-catalyzed dehydrogenative coupling, a PNN-type pincer ligand might have a strong phosphine (P) or pyridine (B92270) (N) donor that remains bound throughout the cycle, while a weaker dimethylamino (N) arm can dissociate. researchgate.netresearchgate.net This dynamic behavior allows the catalyst to be both stable and highly active, as it provides a mechanism to access the coordinatively unsaturated species required for key steps like β-hydride elimination in alcohol dehydrogenation or substrate binding. researchgate.net The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic efficiency for specific C-N bond-forming reactions. researchgate.netrsc.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| 2-aminopyrimidine |

| Acetaldehyde |

| Ethanol |

| Ethyl bromide |

| Ethyl iodide |

| Guanidine |

| Guanidine hydrochloride |

| This compound |

Advanced Theoretical and Computational Studies of N Ethylpyrimidin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethylpyrimidin-2-amine. These studies typically employ sophisticated methods to solve the Schrödinger equation, providing a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules. By approximating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) are employed to calculate key structural parameters.

Computational studies on the parent molecule, 2-aminopyrimidine (B69317), show that the pyrimidine (B1678525) ring is planar. oup.comoup.com The introduction of the N-ethyl group is not expected to significantly distort the planarity of the ring. The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The C-N bond connecting the ethyl group to the pyrimidine ring is of particular interest, as its length and the surrounding angles dictate the substituent's orientation. Theoretical calculations on similar 2-aminopyrimidine systems have shown excellent agreement between computed and experimental X-ray diffraction data, validating the accuracy of the DFT approach. oup.com

Table 1: Representative Optimized Geometrical Parameters for the 2-Aminopyrimidine Moiety based on DFT Calculations Note: These values are based on the parent 2-aminopyrimidine and serve as an approximation for the N-ethyl derivative. The actual parameters for this compound would show slight variations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 127.0 |

| N3-C4 | 1.34 | C2-N3-C4 | 116.0 |

| C4-C5 | 1.40 | N3-C4-C5 | 123.0 |

| C5-C6 | 1.39 | C4-C5-C6 | 117.5 |

| C6-N1 | 1.34 | C5-C6-N1 | 121.0 |

| C2-N(amino) | 1.36 | N1-C2-N(amino) | 116.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the exocyclic amino nitrogen, while the LUMO is likely distributed across the π-system of the pyrimidine ring. The electron-donating nature of the ethyl group is predicted to slightly raise the energy of the HOMO compared to the unsubstituted 2-aminopyrimidine.

Table 2: Calculated Quantum Chemical Parameters for a Representative 2-Aminopyrimidine Derivative Note: These values are illustrative and based on DFT/B3LYP calculations for similar pyrimidine systems. ijcce.ac.ir

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.2 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red regions) around the nitrogen atoms of the pyrimidine ring (N1 and N3) due to their lone pairs of electrons. rsc.org These sites represent the primary locations for protonation and interaction with electrophiles. The hydrogen atom on the exocyclic amine group would exhibit a region of positive potential (blue), indicating its susceptibility to interaction with nucleophiles or participation in hydrogen bonding as a donor.

Conformational Analysis and Dynamics

The presence of flexible groups, such as the ethyl substituent, introduces conformational complexity to the molecule. Understanding the different spatial arrangements and the energy barriers between them is essential for a complete picture of the molecule's behavior.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. q-chem.com For this compound, a key flexible coordinate is the dihedral angle defined by the atoms C6-N1-C(ethyl)-C(methyl). By systematically rotating this bond and calculating the energy at each step (while optimizing the rest of the molecular geometry), a one-dimensional PES can be generated. researchgate.netyoutube.com

This scan reveals the energy profile for the rotation of the ethyl group. The minima on the PES correspond to stable conformers (rotamers), while the maxima represent the transition states between them. The energy difference between a minimum and an adjacent maximum is the rotational energy barrier. This analysis helps to identify the most populated conformation(s) at a given temperature and the ease with which the molecule can transition between different shapes.

This compound can theoretically exist in different tautomeric forms, primarily through proton migration. The most relevant equilibrium is between the amino form (N-ethylpyrimidin-2-amine ) and the imino form (N-ethyl-1,2-dihydropyrimidin-2-imine ).

Computational studies, including DFT calculations, are highly effective at determining the relative stabilities of these tautomers. researchgate.net For the parent 2-aminopyrimidine, extensive theoretical work has shown that the amino tautomer is significantly more stable than the imino form in the gas phase. nih.govnih.gov The energy difference is substantial, indicating that the equilibrium lies heavily in favor of the amino structure. researchgate.net The presence of an N-ethyl group is not expected to alter this preference. Calculations can also model the transition state for the proton transfer between the two forms, revealing a high energy barrier that makes spontaneous interconversion unlikely under normal conditions. nih.govnih.gov

Table 3: Calculated Relative Energies for 2-Aminopyrimidine Tautomers Note: The values are based on DFT B3LYP calculations for the parent compound, 2-aminopyrimidine, and are indicative of the expected trend for the N-ethyl derivative. nih.gov

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer 1 | Amino form | 0.0 (most stable) |

| Tautomer 2 | Imino form (trans) | +13.60 |

| Tautomer 3 | Imino form (cis) | +16.36 |

Spectroscopic Property Prediction and Validation

Computational spectroscopy serves as a powerful tool for predicting the spectral characteristics of molecules, offering a valuable complement to experimental data. By employing methods such as Density Functional Theory (DFT), it is possible to calculate vibrational frequencies and nuclear magnetic resonance chemical shifts with a high degree of accuracy.

The vibrational modes of this compound can be predicted through quantum chemical calculations, typically using DFT with a basis set such as B3LYP/6-311++G(d,p). core.ac.uknih.gov These calculations provide the harmonic vibrational frequencies, which can be scaled to better match experimental values. The resulting data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer a detailed fingerprint of the molecule's structure.

The vibrational spectrum of this compound is characterized by several key regions corresponding to the functional groups present: the pyrimidine ring, the secondary amine, and the ethyl group.

N-H Vibrations: As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. core.ac.uk The N-H bending vibration is typically observed in the 1650-1580 cm⁻¹ range, though it can be less prominent than in primary amines. tsijournals.com A broad N-H wagging band is also expected between 910-665 cm⁻¹.

C-H Vibrations: The pyrimidine ring will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹. The ethyl group will display characteristic aliphatic C-H symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹.

Ring and C-N Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring are expected to appear in the 1600-1400 cm⁻¹ region. The stretching vibration of the C-N bond connecting the amino group to the aromatic ring is anticipated to be strong, appearing in the 1335-1250 cm⁻¹ range. core.ac.uk

A predicted vibrational frequency assignment for this compound, based on computational studies of similar molecules like 2-aminopyrimidine and 2-amino-5-chloropyridine, is presented below. core.ac.uktsijournals.comresearchgate.net

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3340 | ~3340 | N-H stretching |

| ν(C-H)arom | ~3080 | ~3080 | Aromatic C-H stretching |

| ν(C-H)aliph | ~2975, ~2880 | ~2975, ~2880 | Asymmetric and symmetric CH₃/CH₂ stretching |

| δ(N-H) | ~1620 | ~1620 | N-H in-plane bending (scissoring) |

| ν(C=C), ν(C=N) | ~1580, ~1470, ~1420 | ~1580, ~1470, ~1420 | Pyrimidine ring stretching |

| δ(CH₂) | ~1450 | ~1450 | CH₂ scissoring |

| ν(C-N) | ~1330 | ~1330 | Exocyclic C-N stretching |

| γ(N-H) | ~780 | - | N-H out-of-plane wagging |

NMR chemical shifts are highly sensitive to the electronic environment of a nucleus. nih.gov Theoretical prediction of ¹H, ¹³C, and ¹⁵N NMR spectra using the Gauge-Invariant Atomic Orbital (GIAO) method can provide valuable structural information. globalresearchonline.net

¹H NMR: The proton on the secondary amine (N-H) is expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The protons on the pyrimidine ring will be in the aromatic region (typically δ 6.5-8.5 ppm). The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the downfield region (δ 150-170 ppm) due to the electronegativity of the nitrogen atoms. The carbons of the ethyl group will appear in the upfield aliphatic region.

¹⁵N NMR: Nitrogen chemical shifts cover a wide range. northwestern.eduhuji.ac.il The pyrimidine ring nitrogens are expected to have shifts characteristic of pyridine-like nitrogens (δ 230-330 ppm, referenced to CH₃NO₂), while the exocyclic amino nitrogen will be in the range typical for secondary aliphatic amines (δ 0-90 ppm). science-and-fun.de

Below is a table of predicted NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁵N Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrimidine C2 | - | ~163 | - |

| Pyrimidine C4/C6 | ~8.3 | ~158 | - |

| Pyrimidine C5 | ~6.6 | ~110 | - |

| Ethyl CH₂ | ~3.5 (quartet) | ~40 | - |

| Ethyl CH₃ | ~1.2 (triplet) | ~15 | - |

| Amino N-H | ~5.5 (broad s) | - | - |

| Amino N | - | - | ~70 |

| Pyrimidine N1/N3 | - | - | ~280 |

Molecular Interactions and Supramolecular Chemistry

The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of materials.

This compound possesses functional groups capable of engaging in significant intermolecular interactions.

Hydrogen Bonding: The secondary amine group provides a hydrogen bond donor (N-H) and the pyrimidine ring nitrogens act as hydrogen bond acceptors. It is highly probable that this compound will form robust N-H···N hydrogen-bonded dimers or chains in the solid state, a common supramolecular synthon in aminopyrimidine and aminopyridine structures. mdpi.comnih.govnih.gov These interactions are crucial in directing the crystal packing. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to create a 2D fingerprint plot. This plot provides a quantitative summary of the types and relative significance of intermolecular contacts.

For a hypothetical crystal structure of this compound, the Hirshfeld surface analysis would likely reveal the following key features: nih.govnih.govresearchgate.net

H···H Contacts: These are typically the most abundant contacts, arising from van der Waals interactions, and would appear as a large, diffuse region in the center of the fingerprint plot.

N···H/H···N Contacts: These would be represented by sharp, distinct spikes in the fingerprint plot, indicative of the strong, directional N-H···N hydrogen bonds. nih.gov Their percentage contribution would be a direct measure of the importance of hydrogen bonding in the crystal packing.

C···H/H···C Contacts: These contacts, which include C-H...π interactions, would appear as "wings" in the fingerprint plot. Their presence would confirm the role of these weaker interactions in the supramolecular assembly. nih.gov

A predicted breakdown of intermolecular contacts for this compound based on Hirshfeld surface analyses of similar compounds is provided below. iucr.orgnih.gov

| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface (%) | Interaction Type |

|---|---|---|

| H···H | ~45-55% | van der Waals |

| N···H / H···N | ~15-25% | Hydrogen Bonding |

| C···H / H···C | ~10-20% | Weak Hydrogen Bonding / van der Waals |

| C···N / N···C | ~5-10% | van der Waals |

| C···C | ~1-5% | π-π stacking |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable tools for investigating the pathways of chemical reactions, allowing for the determination of transition state structures, activation energies, and reaction thermodynamics. rsc.orgnih.gov For this compound, several types of reactions could be explored computationally.

A plausible reaction to study would be the electrophilic aromatic substitution on the pyrimidine ring. Pyrimidine itself is electron-deficient and generally resistant to electrophilic attack, but the activating amino group directs substitution to the 5-position. wikipedia.org A computational study of, for example, the nitration of this compound would involve the following steps:

Reactant and Product Optimization: The geometries of the reactant (this compound and the nitrating agent, e.g., NO₂⁺) and the product (5-nitro-N-ethylpyrimidin-2-amine) would be optimized to find their lowest energy structures.

Transition State Search: The transition state (TS) for the reaction, corresponding to the formation of the sigma complex (Wheland intermediate), would be located on the potential energy surface. This is a first-order saddle point connecting reactants and intermediates.

Frequency Calculation: Vibrational frequency calculations would be performed on all structures. A true minimum (reactant, product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be run from the transition state to confirm that it correctly connects the reactant and product states.

Such a study would provide a detailed, atomistic-level understanding of the reactivity of this compound, guiding synthetic efforts and explaining its chemical behavior. rsc.org

Molecular Docking Simulations for Biological Target Interactions

Following a comprehensive search of scientific literature and computational chemistry databases, no specific molecular docking simulation studies focused solely on this compound have been identified. The existing body of research on the molecular docking of pyrimidine-2-amine scaffolds overwhelmingly investigates more complex derivatives.

Computational studies, including molecular docking, are highly specific to the three-dimensional structure of the ligand . The substitution pattern on the pyrimidine core and the amine group dictates the molecule's conformational flexibility, electronic distribution, and potential for forming specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—with a biological target. Therefore, data from substituted analogs, such as N-phenylpyrimidin-2-amine or 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, cannot be extrapolated to accurately predict the binding behavior of this compound.

The absence of published research in this specific area means that there are no available data to construct detailed analyses or data tables regarding the binding affinities, interaction profiles, or potential biological targets for this compound. Such an investigation would require a dedicated computational study, which has not yet been reported in the accessible scientific literature.

Investigation of Biological Activities of N Ethylpyrimidin 2 Amine and Its Derivatives

General Biological Significance in Drug Discovery and Life Sciences

The pyrimidine (B1678525) scaffold, a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov Its derivatives, including N-ethylpyrimidin-2-amine, are of significant interest due to their diverse and potent biological activities. gsconlinepress.com This structural motif is naturally present in essential biomolecules such as the nucleic acid components thymine, cytosine, and uracil, as well as in vitamin B1 (thiamine). nih.govgsconlinepress.com The inherent bioactivity of the pyrimidine nucleus has made it a privileged scaffold for the synthesis of compounds with a wide array of therapeutic applications. nih.gov

Researchers have extensively explored pyrimidine derivatives, demonstrating their potential across numerous pharmacological areas. These compounds have shown significant promise as anticancer, antimicrobial (including antibacterial and antifungal), anti-inflammatory, antiviral, and antihypertensive agents. nih.govnih.govwisdomlib.org The versatility of the pyrimidine ring allows for substitutions at various positions, which greatly influences the resulting biological activity and enables the fine-tuning of compounds for specific therapeutic targets. nih.gov This structural adaptability has led to the development of numerous approved drugs and continues to drive research for novel therapeutic agents to address a multitude of health challenges. gsconlinepress.comwisdomlib.org

Enzyme and Receptor Modulation

This compound and its derivatives exert their biological effects by interacting with a variety of specific enzymes and receptors, leading to the modulation of key cellular pathways.

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and gene transcription, making them attractive targets for cancer therapy. mdpi.comnih.gov Derivatives of 2-anilinopyrimidine, a class of compounds related to this compound, have been identified as potent inhibitors of several CDKs, including CDK8. mdpi.com CDK8, along with its paralog CDK19, is a component of the Mediator complex which regulates the activity of RNA polymerase II. nih.govnih.gov Dysregulation of CDK8 has been implicated in various cancers, such as colon cancer, by modulating oncogenic signaling pathways like the Wnt/β-catenin pathway. nih.govnih.gov

The development of selective CDK8 inhibitors is an active area of research. Structure-guided design has led to the creation of potent and selective type II inhibitors of CDK8. nih.govresearchgate.net For instance, a series of 2-anilinopyrimidine derivatives demonstrated significant inhibitory activity against multiple CDKs. In one study, while specific N-ethyl derivatives were not detailed, related compounds showed potent inhibition, with compound 5d being the most potent CDK8 inhibitor with an IC50 of 0.716 µM. mdpi.com Another study focusing on developing selective CDK8 inhibitors resulted in tool compounds that potently inhibited the kinase and reduced the phosphorylation of its known substrate, STAT1. nih.gov These findings underscore the potential of the pyrimidine scaffold in designing effective kinase inhibitors for cancer treatment. mdpi.comnih.gov

Table 1: CDK Inhibitory Activity of Representative 2-Anilinopyrimidine Derivatives

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 5f | CDK7 | 0.479 |

| 5d | CDK8 | 0.716 |

| 5b | CDK9 | 0.059 |

Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells. nih.govmdpi.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. nih.govmdpi.com Consequently, DHFR is a well-established therapeutic target for antimicrobial and anticancer agents. nih.govmdpi.com

The 2,4-diaminopyrimidine (B92962) motif is a classic pharmacophore for DHFR inhibitors. nih.govresearchgate.net Many clinically used drugs, such as methotrexate (B535133) (anticancer) and trimethoprim (B1683648) (antibacterial), feature this core structure. mdpi.comrjpbr.com Research has shown that various derivatives based on the aminopyrimidine scaffold can effectively inhibit DHFR, leading to antibacterial activity. nih.gov For example, novel pyrazolo[3,4-d]pyrimidine analogues have been synthesized and shown to inhibit human DHFR (hDHFR) at low micromolar concentrations, with some compounds exhibiting greater potency than methotrexate. nih.gov Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives have been evaluated as DHFR inhibitors, with classical analogues showing inhibitory activity in the 10⁻⁶ to 10⁻⁸ M range. drugbank.com This highlights the continued importance of the pyrimidine core in the design of new antifolate agents. nih.govrjpbr.com

Table 2: DHFR Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Target DHFR | Reported Activity (IC50) |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidines (e.g., 10e, 10f, 10g) | Human DHFR | < 1 µM |

| Classical Furo[2,3-d]pyrimidines | Various (Human, Rat liver, etc.) | 10⁻⁶ - 10⁻⁸ M |

The histamine (B1213489) H3 receptor (H3R) is primarily found in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. nih.govwikipedia.org While H3R antagonists have been investigated for cognitive disorders, H3R agonists also represent valuable research tools. nih.gov

Intriguingly, a series of non-imidazole 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines has been identified as high-affinity, full agonists of the H3 receptor. nih.gov This discovery was significant as most H3R agonists were traditionally imidazole (B134444) derivatives. The key compound from this series, VUF16839 (14d) , demonstrated nanomolar potency with a pKi of 8.5 and a pEC50 of 9.5 in an in vitro reporter gene assay. nih.gov Structure-activity relationship studies indicated that the alkyl substitution on the basic amine influenced the potency of these compounds. The non-imidazole pyrimidine core of these agonists makes them promising tool compounds for further H3R research. nih.gov

Table 3: In Vitro H3 Receptor Agonist Activity

| Compound | Target | Binding Affinity (pKi) | Functional Potency (pEC50) |

|---|---|---|---|

| VUF16839 (14d) | Histamine H3 Receptor | 8.5 | 9.5 |

β-Glucuronidase is an enzyme from the glycosidase family that is involved in the detoxification of various substances by breaking down complex carbohydrates. nih.govsemanticscholar.org Elevated activity of this enzyme has been linked to several pathological conditions, including certain types of cancer and urinary tract infections. nih.govresearchgate.net Therefore, the development of potent β-glucuronidase inhibitors is an active area of therapeutic research. nih.govsemanticscholar.org

A study involving the synthesis of twenty-seven 2-aminopyrimidine (B69317) derivatives identified several potent inhibitors of β-glucuronidase. nih.gov The compounds were synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines. The inhibitory activity of these derivatives was evaluated, and one compound, 24 , exhibited exceptionally potent activity with an IC50 value of 2.8 ± 0.10 µM. nih.govsemanticscholar.org This was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone, which had an IC50 of 45.75 ± 2.16 µM. nih.govsemanticscholar.org In silico docking studies suggested that the presence of donor or acceptor functionalities is important for potent inhibitory activity. nih.gov

Table 4: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

| Compound 22 | 300.25 ± 12.5 |

| Compound 23 | 126.43 ± 6.16 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Human Equilibrative Nucleoside Transporters (ENTs) are integral membrane proteins that facilitate the transport of nucleosides and their analogs across cell membranes. nih.gov These transporters, particularly hENT1 and hENT2, are crucial for nucleotide synthesis and are major pharmaceutical targets, as they modulate the efficacy of numerous antineoplastic and antiviral drugs. nih.gov

Inhibitors of ENTs have been explored for their therapeutic potential in cardiovascular diseases and cancer. researchgate.net While many known inhibitors, such as nitrobenzylthioinosine (NBMPR) and dipyridamole, show high potency, they are often selective for hENT1. nih.govnih.gov The development of inhibitors with different selectivity profiles is of significant interest. Research into novel compounds has identified a 1,3,5-triazin-2-amine (B31629) derivative, FPMINT , as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. researchgate.net Notably, FPMINT displayed a 5 to 10-fold greater selectivity for ENT2 over ENT1. researchgate.net Although FPMINT is not a direct this compound derivative, its structure contains a related amino-heterocyclic core, suggesting that this class of compounds could be a valuable starting point for designing more potent and selective ENT inhibitors. researchgate.net

Table 5: Selectivity of Representative ENT Inhibitors

| Inhibitor | Target(s) | Selectivity Profile |

|---|---|---|

| Nitrobenzylthioinosine (NBMPR) | hENT1, hENT2 | Highly selective for hENT1 (7000-fold difference in IC50) |

| Dipyridamole | hENT1, hENT2 | Selective for hENT1 (71-fold difference in IC50) |

| FPMINT | hENT1, hENT2 | 5 to 10-fold selective for hENT2 over hENT1 |

Pharmacological Activities

Antimicrobial Properties

Antiviral Activity

Derivatives of pyrimidine are recognized for their significant role in the development of antiviral agents, forming the core structure of many bioactive compounds. nih.govnih.gov A wide array of pyrimidine molecules have been synthesized and evaluated for their ability to inhibit various viruses, including influenza virus, respiratory syncytial virus, coronaviruses, and herpes virus. nih.govmdpi.com The antiviral potential of these compounds is often assessed by their capacity to inhibit the virus-induced cytopathic effects, with their efficacy quantified by the EC50 value, which represents the concentration required to reduce viral cytopathogenicity by 50%. mdpi.com

In a specific study, 4,7-disubstituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives were investigated for their antiviral properties. mdpi.com It was observed that the substitution pattern on the pyrimidine core was crucial for activity. mdpi.com For instance, derivatives featuring amino-indane or tetrahydronaphthalene substitutions demonstrated selective, albeit weak, antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43 without showing cellular toxicity. mdpi.com In contrast, compounds bearing an N-methylpiperazinyl group were found to be inactive. mdpi.com The presence of a cyclopropylamine (B47189) or longer aliphatic chains at position 7, along with an exocyclic secondary nitrogen, appeared to be important for the antiviral effect. mdpi.com

Table 1: Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against Human Coronaviruses. mdpi.com| Compound | Substitution Pattern | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 7a | Tetrahydronaphthalene substituted | HCoV-229E | 18 | >100 | >5.6 |

| 7b | Tetrahydronaphthalene substituted | HCoV-OC43 | 12 | >100 | >8.3 |

| 7f | Amino-indane substituted | HCoV-229E | 17 | >100 | >5.9 |

| 7f | Amino-indane substituted | HCoV-OC43 | 13 | >100 | >7.7 |

Antioxidant and Anti-lipid Peroxidation Activities

Pyrimidine derivatives have been identified as a promising scaffold in the discovery of new antioxidant agents. mdpi.com Their antioxidant potential is often evaluated through various assays, including the inhibition of lipid peroxidation and radical scavenging activity. mdpi.comnih.gov Lipid peroxidation is a key process in cellular injury, and its inhibition is a measure of antioxidant efficacy. mdpi.com

A study on novel piperidine (B6355638) pyrimidine cinnamic acid amides revealed moderate to good anti-lipid peroxidation capabilities. mdpi.com In an assay using 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) as a free radical initiator, several synthesized compounds showed high activity, inhibiting lipid peroxidation of sodium linoleate (B1235992) by 71–82%. mdpi.com Another investigation into 2-pyrimidinamine derivatives connected with telmisartan-Cu(II) nanoparticles also demonstrated substantial antioxidant effects. nih.gov One derivative, in particular, showed 97.2% activity in the ABTS•+ radical scavenging assay and 91.2% activity in an AAPH assay, comparable to the standard antioxidant Trolox. nih.gov Furthermore, a series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were assessed for their ability to trap peroxyl radicals using the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.com One compound in this series was found to be 1.6 times more active than Trolox. mdpi.com

Table 2: Antioxidant and Anti-lipid Peroxidation Activity of Selected Pyrimidine Derivatives. mdpi.comnih.gov| Compound Type | Assay | Activity (%) | Reference Compound |

|---|---|---|---|

| Pyrimidine Acrylamide (4) | AAPH-induced Lipid Peroxidation Inhibition | 82 | Trolox |

| Pyrimidine Acrylamide (5) | AAPH-induced Lipid Peroxidation Inhibition | 71 | Trolox |

| Pyrimidine Acrylamide (7) | AAPH-induced Lipid Peroxidation Inhibition | 78 | Trolox |

| Cu-Nps-Pyr-1b | ABTS•+ Radical Scavenging | 97.2 | Trolox |

| Cu-Nps-Pyr-1b | AAPH Assay | 91.2 | Trolox |

Acaricidal Activity

Pyrimidine derivatives have been successfully developed as potent acaricides for controlling phytophagous mites, which are significant agricultural pests. researchgate.netnih.gov The chemical structure of these compounds can be optimized to enhance their efficacy against various mite species. researchgate.net

Research into novel pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety has demonstrated excellent acaricidal activity against Tetranychus urticae. researchgate.net One particular compound, 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (compound T4), exhibited an LC50 value of 0.19 mg/L, which is comparable to the commercial acaricide cyenopyrafen (B1258504) (LC50 = 0.13 mg/L). researchgate.net Another series of phenyl methoxyacrylate derivatives incorporating a 2-alkenylthiopyrimidine substructure was designed to target mites. nih.gov The compound (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate (4j) showed significant activity against Tetranychus cinnabarinus in greenhouse tests and was effective in controlling Panonychus citri in field trials, demonstrating both rapid action and long-lasting persistence. nih.govnih.gov

Table 3: Acaricidal Activity of a Pyrimidin-4-amine Derivative against Tetranychus urticae. researchgate.net| Compound | Target Mite | LC50 (mg/L) |

|---|---|---|

| Compound T4 | Tetranychus urticae | 0.19 |

| Cyenopyrafen (Commercial Acaricide) | Tetranychus urticae | 0.13 |

Cellular and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

N-phenylpyrimidin-2-amine derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov One of the critical pathways targeted is the HGF/Met signaling cascade, which plays a significant role in oncogenesis and metastasis when over-expressed. nih.gov Certain N-phenylpyrimidin-2-amine derivatives have been developed as potent inhibitors of the c-Met kinase, effectively blocking this pathway. nih.gov

Additionally, other pyrimidine derivatives have been found to interact with different signaling systems. For instance, specific 2,4-disubstituted pyrimidines act as selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The over-activation of nNOS can be neurotoxic due to excessive production of nitric oxide (NO). nih.gov By inhibiting nNOS, these compounds can modulate the downstream NO/cyclic guanosine (B1672433) 5′-monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, which is crucial for neurotransmission and other metabolic processes in the brain. nih.gov

Inhibition of Cell Proliferation and Induction of Apoptosis

A key mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of tumor cell proliferation and the induction of apoptosis, or programmed cell death. nih.govnih.gov Targeting apoptotic pathways is a well-established strategy for cancer therapy. nih.gov

Novel N-phenylpyrimidin-2-amine derivatives have demonstrated high antiproliferative activities in various c-Met sensitive tumor cell lines, including those from prostate (PC-3), pancreatic (Panc-1), liver (HepG2), colon (HCT116), and kidney (Caki-1) cancers. nih.gov The lead compound from one study, 34a, showed potent antiproliferative effects with IC50 values in the sub-micromolar range. nih.gov

The induction of apoptosis by these compounds often involves the intrinsic mitochondrial pathway. nih.gov Studies on 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, which contain a core heterocyclic structure, revealed that they can decrease the level of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, ultimately resulting in apoptosis. nih.gov Similarly, certain 2-amino-5-benzylthiazole derivatives have been shown to induce cleavage of PARP1 and caspase 3, decrease Bcl-2 levels, and increase levels of the pro-apoptotic protein Bim in human leukemia cells, causing DNA fragmentation and cell death. ukrbiochemjournal.org

Table 4: Antiproliferative Activity (IC50, µM) of Compound 34a, an N-Phenylpyrimidin-2-amine Derivative. nih.gov| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| PC-3 | Prostate | 0.53 |

| Panc-1 | Pancreatic | 0.69 |

| HepG2 | Liver | 0.81 |

| HCT116 | Colon | 1.37 |

| Caki-1 | Kidney | 0.94 |

Interaction with Biological Macromolecules

The biological activities of this compound and its derivatives are fundamentally linked to their direct interactions with specific biological macromolecules, such as enzymes and proteins. nih.govnih.gov These interactions are often highly specific, underpinning the compounds' mechanism of action and selectivity.

Molecular docking and structural studies have provided detailed insights into these interactions. For example, N-phenylpyrimidin-2-amine derivatives that inhibit the c-Met kinase have been shown to bind to the ATP-binding site of the enzyme. nih.gov This occupation of the ATP pocket prevents the natural substrate from binding, thereby inhibiting the kinase's activity and blocking downstream signaling. nih.gov

In the case of 2,4-disubstituted pyrimidines that inhibit neuronal nitric oxide synthase (nNOS), X-ray crystallography has revealed precise binding modes. nih.gov The 2-imidazolyl pyrimidine portion of the inhibitor molecule ligates to the heme iron in the enzyme's active site. nih.gov Furthermore, specific functional groups on the pyrimidine derivative form key interactions with amino acid residues and cofactors within the active site. For instance, a secondary amine group on the inhibitor can form a salt bridge with heme propionate (B1217596) A, while another amine may engage in dual salt bridges with both heme propionates, anchoring the molecule securely in the binding pocket. nih.gov Other derivatives, designed as dual-target inhibitors, have shown the ability to interact with the binding pockets of both Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov

Structure Activity Relationship Sar Studies of N Ethylpyrimidin 2 Amine Derivatives

Impact of Alkyl Substitution Patterns on Functional Activity

The nature and placement of alkyl groups on and around the N-ethylpyrimidin-2-amine core play a pivotal role in determining the functional activity of its derivatives. Research has shown that even subtle changes in alkyl chain length, branching, and the introduction of cyclic alkyl groups can lead to significant shifts in potency and efficacy.

In studies of pyrimidine-4-carboxamides, the N-methylphenethylamine moiety was found to be critical for inhibitory activity. acs.org Complete removal of this group resulted in inactive compounds. acs.org An N-methyl group was preferred over a hydrogen atom, and an ethylene (B1197577) linker between the amine and the phenyl ring was determined to be optimal, as both shortening and lengthening the alkyl chain decreased potency. acs.org

Further investigation into the amide substituent at another position of the pyrimidine (B1678525) ring revealed that while lipophilic amides were generally favored, branching of the alkyl substituent was detrimental to activity. For instance, an isobutylamide derivative showed a tenfold drop in potency compared to a cyclopropylamide, which may be due to the increased bulk of the isobutyl group. acs.org Interestingly, a propargylamide was found to be as active as the initial hit compound, suggesting that the introduction of a small, rigid alkyne group can be well-tolerated. acs.org

The importance of the alkyl chain length was also observed in a series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors. mdpi.com When comparing compounds with an alkyl substitution at the C-4 position of a phenyl ring attached to the pyrimidine, an ethyl-substituted compound was more active than a methyl-substituted one (which was inactive), and a butyl-substituted derivative showed even greater inhibition. mdpi.com This suggests that for this particular target, increasing the alkyl chain length can enhance biological activity. mdpi.com

Table 1: Impact of Alkyl Substitution on Biological Activity This table is for illustrative purposes and combines findings from different studies. Direct comparison of IC50 values across different assays and targets is not appropriate.

| Base Scaffold | Alkyl Substitution | Observation | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamide (B1289416) | N-methyl preferred over N-H on phenethylamine (B48288) | Increased potency | acs.org |

| Pyrimidine-4-carboxamide | Ethylene linker in phenethylamine optimal | Shortening or lengthening decreased potency | acs.org |

| Pyrimidine-4-carboxamide | Isobutylamide vs. Cyclopropylamide | 10-fold decrease in potency | acs.org |

| 2-Aminopyrimidine Derivative | Butyl > Ethyl > Methyl on phenyl ring | Increased activity with longer alkyl chain | mdpi.com |

Influence of Pyrimidine Ring Substituents on Bioactivity

Substituents on the pyrimidine ring itself have a profound effect on the bioactivity of this compound derivatives. The electronic properties, size, and hydrogen-bonding capacity of these substituents can dictate how the molecule interacts with its biological target.

In the development of inhibitors for the USP1/UAF1 deubiquitinase complex, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent candidates. nih.gov The pyrimidine core is central to the activity of these compounds, which achieve nanomolar inhibitory potency. nih.gov For a series of pyrimidine-based drugs, the ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems is key to its success in improving pharmacokinetic and pharmacodynamic properties. nih.gov

The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities. nih.govresearchgate.net For example, in a series of pyrimidine derivatives, a 4-chlorophenyl substitution on the pyrimidine nucleus was found to enhance anti-cancer effectiveness. gsconlinepress.com In another study, the introduction of a piperazinyl substituent at the C-4 position of the pyrimidine ring resulted in the most potent in vitro β-glucuronidase inhibitor in the series. mdpi.com Conversely, a 4-phenyl piperazinyl substituent at the same position led to an inactive compound, highlighting the sensitivity of the target to the nature of the substituent. mdpi.com

Furthermore, the development of pyrimidine-based inhibitors of the c-Met kinase has demonstrated the importance of specific substitution patterns. nih.gov By modifying the N-phenylpyrimidin-2-amine scaffold, researchers have developed compounds with IC50 values in the nanomolar range. nih.gov

Role of Aromatic and Heterocyclic Moieties on Potency and Selectivity

The introduction of aromatic and heterocyclic moieties to the this compound framework is a common strategy to enhance potency and modulate selectivity. These groups can engage in various non-covalent interactions with the target protein, such as pi-stacking, hydrophobic interactions, and hydrogen bonding, thereby anchoring the molecule in the binding site.

Heterocyclic rings are a key structural component in many anti-cancer agents, with a significant number of FDA-approved drugs containing these moieties. nih.gov In the context of this compound derivatives, the addition of different heterocyclic systems can lead to compounds with a broad spectrum of activities. gsconlinepress.comnih.gov For instance, the fusion of a thiophene (B33073) ring to a pyrimidine core, creating thienopyrimidines, has yielded compounds with anticancer, analgesic, and antimicrobial properties. ekb.eg

In a series of dopamine (B1211576) D3 receptor ligands, various N-heterocyclic substituted piperazine (B1678402) derivatives were investigated. nih.gov The results indicated that the piperazine N-substitution could accommodate a range of substituted indole (B1671886) rings. nih.gov Interestingly, the heterocyclic ring did not need to be directly connected to the piperazine ring to maintain high affinity and selectivity, with linkers such as an amide or methylene (B1212753) group proving effective. nih.gov The nature of the substitution on the heterocyclic ring, such as an indole, and the position of other groups on the core structure were found to be critical in determining binding affinities and selectivity for D2 versus D3 receptors. nih.gov

The replacement of a phenyl ring with a 2-pyridyl group in one class of compounds led to a loss of antimycobacterial activity, which was attributed to the decrease in electron density on the ring atoms. mdpi.com This underscores the importance of the electronic nature of the appended aromatic or heterocyclic ring.

Table 2: Influence of Aromatic/Heterocyclic Moieties on Potency This table is for illustrative purposes and combines findings from different studies. Direct comparison of IC50 or Ki values across different assays and targets is not appropriate.

| Base Scaffold | Appended Moiety | Target | Observation | Reference |

|---|---|---|---|---|

| Aminotetralin Arylpiperazine | Indole (5-substituted) | Dopamine D3 Receptor | High potency and selectivity | nih.gov |

| Aminotetralin Arylpiperazine | Indazole | Dopamine D2/D3 Receptors | High affinity for both D2 and D3 | nih.gov |

| N-Arylpiperazine Conjugate | 2-Pyridyl instead of Phenyl | Mycobacteria | Loss of activity | mdpi.com |

| Pyrimidine Derivative | Pyrazole Ring | Cancer Cell Lines | Strong cytotoxic activity | nih.gov |

Stereochemical Considerations and Functional Group Arrangement in Biological Activity

The three-dimensional arrangement of atoms and functional groups, or stereochemistry, is a critical factor in the biological activity of this compound derivatives. Chiral centers within the molecule can lead to enantiomers or diastereomers that may exhibit significantly different potencies, selectivities, and metabolic profiles.

In the development of pyrimidine-4-carboxamide inhibitors, the combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine substituent resulted in the most potent compound, with a 10-fold increase in activity compared to a reference compound. acs.orgnih.gov This highlights the importance of the specific stereochemical configuration of the substituents for optimal interaction with the target.

Correlation between Structural Features and Specific Target Inhibition

A primary goal of SAR studies is to establish a clear correlation between the structural features of a molecule and its ability to inhibit a specific biological target. This understanding allows for the rational design of more potent and selective inhibitors.

For N-benzyl-2-phenylpyrimidin-4-amine derivatives that inhibit the USP1/UAF1 deubiquitinase, a strong correlation was demonstrated between the IC50 values for enzyme inhibition and their activity in non-small cell lung cancer cells. nih.gov This indicates that the cellular effects of these compounds are directly related to their inhibition of the intended target. nih.gov

In the case of c-Met kinase inhibitors based on the N-phenylpyrimidin-2-amine scaffold, specific derivatives were developed that showed inhibitory activity in the low nanomolar range. nih.gov Docking studies further supported these findings, showing a common mode of interaction with the ATP-binding site of c-Met. nih.gov The lead compound from this series displayed not only excellent c-Met inhibitory activity but also high antiproliferative activity in c-Met sensitive tumor cell lines. nih.gov

Similarly, for a series of 2-(phenylamino)pyrimidine derivatives designed as EGFR inhibitors, one compound showed a promising IC50 value against EGFR triple mutant cell lines, demonstrating a slightly higher antiproliferative activity than the commercial drug Brigatinib. nih.gov This illustrates a direct link between the specific structural modifications and potent inhibition of a clinically relevant drug-resistant mutant enzyme.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents and Lead Compounds

The 2-aminopyrimidine (B69317) framework is a cornerstone in the synthesis of innovative therapeutic agents, particularly in oncology. Scientists have developed numerous derivatives by modifying this core structure to target specific biological pathways implicated in disease.

One common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, in the development of potential Focal Adhesion Kinase (FAK) inhibitors for triple-negative breast cancer, 2,4,5-trichloropyrimidine can be reacted with an appropriate amine, such as 2-amino-N-methylbenzamide, to form a monosubstituted pyrimidine (B1678525) intermediate. This intermediate can then undergo further modifications to yield the final therapeutic candidates. nih.gov Similarly, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using palladium-catalyzed Buchwald-Hartwig amination, demonstrating the adaptability of the 2-aminopyrimidine core to modern synthetic methodologies. mdpi.com

In the quest for new anticancer agents, researchers have designed and synthesized N-phenylpyrimidin-2-amine derivatives as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often overexpressed in various cancers. nih.gov These compounds have shown significant inhibitory activity against the target enzyme and antiproliferative effects in cancer cell lines. nih.gov Another study focused on creating potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is a target in cancer therapy. By employing a scaffold hopping strategy based on the aminopyrimidine core, a series of novel and potent PLK4 inhibitors were developed. nih.gov

The synthesis of these compounds often involves multi-step processes. For example, the creation of certain PLK4 inhibitors begins with the nucleophilic substitution of commercially available 2-amino-4,6-dichloropyrimidine (B145751) with various nucleophiles, followed by a reaction with 4-morpholinoaniline. nih.govmdpi.com These synthetic routes allow for the systematic modification of the pyrimidine scaffold to optimize biological activity and pharmacokinetic properties.

The following table summarizes the synthesis and activity of selected therapeutic agents derived from the 2-aminopyrimidine scaffold.

| Compound Class | Synthetic Method | Target | Biological Activity |

| N-phenylpyrimidin-2-amine derivatives | Multi-step synthesis including SNAr reactions | c-Met kinase | IC50 values ranging from 15.0 nM to 550.8 nM |

| Pyrimidin-2-amine derivatives | Scaffold hopping, Nucleophilic substitution | PLK4 | High inhibitory activity (e.g., Compound 8h with PLK4 IC50 = 0.0067 µM) |

| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Buchwald-Hartwig amination, Suzuki coupling | Various kinases | Moderate to good yields (27% to 82%) |

| 2-(phenylamino)pyrimidine derivatives | SNAr reactions, Suzuki-Miyaura coupling | Mutant EGFR | IC50 of 0.2 ± 0.01 µM against resistant cell lines |

Scaffold for Drug Modification and Optimization